molecular formula C36H51N7O12 B12639034 L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine CAS No. 920521-03-5

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine

Katalognummer: B12639034
CAS-Nummer: 920521-03-5
Molekulargewicht: 773.8 g/mol
InChI-Schlüssel: BTIBLQQSVZDZHZ-ZIHQIERDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine is a synthetic heptapeptide composed of alanine (Ala), serine (Ser), tyrosine (Tyr), and leucine (Leu) residues. Its sequence—Ala-Ala-Ser-Tyr-Leu-Tyr-Ser—features repetitive motifs (e.g., dual alanine and tyrosine residues) that may influence its structural stability, solubility, and biological interactions.

Eigenschaften

CAS-Nummer

920521-03-5

Molekularformel

C36H51N7O12

Molekulargewicht

773.8 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C36H51N7O12/c1-18(2)13-25(32(50)40-27(15-22-7-11-24(47)12-8-22)34(52)43-29(17-45)36(54)55)39-33(51)26(14-21-5-9-23(46)10-6-21)41-35(53)28(16-44)42-31(49)20(4)38-30(48)19(3)37/h5-12,18-20,25-29,44-47H,13-17,37H2,1-4H3,(H,38,48)(H,39,51)(H,40,50)(H,41,53)(H,42,49)(H,43,52)(H,54,55)/t19-,20-,25-,26-,27-,28-,29-/m0/s1

InChI-Schlüssel

BTIBLQQSVZDZHZ-ZIHQIERDSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

Overview of SPPS

Solid-phase peptide synthesis is the most common method for synthesizing peptides like L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine. This technique involves anchoring the first amino acid to a solid resin, followed by sequential addition of subsequent amino acids.

Key Steps in SPPS

  • Resin Loading: The first amino acid (L-alanine) is covalently attached to a solid support resin.

  • Deprotection: The protecting group on the amino acid is removed using an acid (commonly trifluoroacetic acid) to expose the reactive amine group for coupling.

  • Coupling: The next amino acid (L-alanine, L-serine, etc.) is activated using coupling reagents such as HBTU or DIC and then added to the growing peptide chain.

  • Repetition: The deprotection and coupling steps are repeated for each amino acid until the desired sequence is complete.

  • Cleavage and Purification: Once the peptide chain is fully assembled, it is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like triisopropylsilane. The crude peptide is then purified using high-performance liquid chromatography (HPLC).

Alternative Synthesis Methods

While SPPS is predominant, other methods can be employed depending on specific requirements or scale.

2.1 Solution Phase Synthesis

In some cases, solution-phase synthesis may be used, particularly for smaller peptides or when specific modifications are required. This method involves:

  • Stepwise Addition: Similar to SPPS, but all reactions occur in solution rather than on a solid support.

  • Protecting Groups: Use of protecting groups for side chains during synthesis to prevent unwanted reactions.

2.2 Microwave-Assisted Peptide Synthesis

Microwave-assisted synthesis can enhance reaction rates and yields by providing rapid heating:

  • Efficiency: Reduces reaction times significantly compared to traditional methods.

  • Yield Improvement: Often results in higher yields due to better control over reaction conditions.

Chemical Reactions Involved

Peptides like this compound can undergo various chemical reactions during and after synthesis:

3.1 Oxidation and Reduction

  • Oxidation: Cysteine residues can form disulfide bonds, which are crucial for stabilizing peptide structures.

  • Reduction: Disulfide bonds can be reduced back to free thiol groups using agents like dithiothreitol (DTT).

3.2 Substitution Reactions

Amino acid residues can be substituted with other functional groups to modify properties:

  • Common Reagents: Acylating agents or alkylating agents may be used depending on desired modifications.

Summary of Preparation Techniques

The following table summarizes the key preparation techniques for this compound:

Preparation Method Description Advantages
Solid-Phase Peptide Synthesis Sequential addition of amino acids on a solid support High purity, automation potential
Solution Phase Synthesis Traditional method with all reactions in solution Flexibility in modifications
Microwave-Assisted Synthesis Rapid heating to accelerate reactions Reduced time and increased yields

Research Findings and Applications

Research into this compound has revealed its potential biological activities, including antimicrobial properties and roles in modulating immune responses. These findings underscore its relevance in pharmaceutical applications and biochemical research.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the tyrosine residues, potentially forming dityrosine cross-links.

    Reduction: Reducing agents can break disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Using specific reagents like N-hydroxysuccinimide (NHS) esters for targeted modifications.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine, while reduction can yield free thiol groups.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Cardiovascular Health
Research indicates that certain polypeptides similar to L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine exhibit significant vasodilatory and hypotensive activities. These compounds can be utilized in treating hypertension and related cardiovascular conditions. For instance, studies have shown that specific peptide sequences can effectively lower blood pressure without acute or chronic toxicity, indicating their potential as safe therapeutic agents .

2. Immunomodulation
Peptides like this compound may play a role in modulating immune responses. Research suggests that similar peptides can enhance or inhibit immune cell activity, influencing cytokine production and potentially aiding in the treatment of autoimmune diseases or enhancing vaccine efficacy.

3. Biotherapeutics
The compound may also find applications in biotherapeutics, particularly in developing protein-based drugs. Its structural properties allow it to interact with various biological pathways, making it a candidate for creating targeted therapies for diseases such as cancer or metabolic disorders .

1. Hypertension Treatment
A notable study demonstrated the effectiveness of peptide-based treatments in managing hypertension. The administration of specific polypeptides led to a significant reduction in systolic and diastolic blood pressure in animal models, supporting the potential of this compound as a therapeutic agent .

2. Immune Response Modulation
In another case study, researchers explored the immunomodulatory effects of peptides similar to this compound. The study found that these peptides could enhance the proliferation of T-cells, suggesting their potential use in immunotherapy for cancer treatment.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including enzyme activity and receptor binding. The exact mechanism depends on the context in which the peptide is used, such as in therapeutic applications or biochemical assays.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Comparisons

Compound Name Sequence/Composition Molecular Formula Molecular Weight Key Features
L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine Ala-Ala-Ser-Tyr-Leu-Tyr-Ser Not explicitly provided* ~800–850 g/mol† Seven residues; dual Tyr and Ala motifs; potential β-sheet/helix interactions
L-Alanine, L-leucyl-L-seryl-L-leucyl-L-tyrosyl- (CAS 823233-19-8) Leu-Ser-Leu-Tyr-Ala C27H43N5O8 565.66 g/mol Five residues; hydrophobic Leu/Tyr core; moderate solubility in polar solvents
L-Serine, L-alanyl-L-threonyl-L-tyrosyl-L-leucyl-L-cysteinyl-L-alanyl- (CAS 878541-43-6) Ala-Thr-Tyr-Leu-Cys-Ala-Ser C31H49N7O11S 727.83 g/mol Six residues; sulfur-containing Cys residue; redox-sensitive applications
L-Tyrosyl-L-alanyl-L-cysteinyl-L-phenylalanyl-L-valyl-L-seryl-L-asparaginyl… (CAS 251541-01-2) Tyr-Ala-Cys-Phe-Val-Ser-Asn-… (14-mer) C68H105N21O23S 1616.75 g/mol Extended chain with diverse residues; high molecular weight; potential therapeutic use

*Molecular formula inferred from standard peptide bond calculations.
†Estimated based on average residue masses.

Key Observations:

  • Chain Length and Flexibility : The heptapeptide’s longer backbone compared to pentapeptides (e.g., CAS 823233-19-8) may enhance structural rigidity or ligand-binding specificity .
  • Solubility : Tyrosine and serine residues confer moderate hydrophilicity, but dual leucine/alanine motifs (hydrophobic) may reduce aqueous solubility relative to cysteine-containing analogs (e.g., CAS 878541-43-6) .
  • Functional Groups : Unlike sulfur-containing peptides (e.g., CAS 878541-43-6), the target compound lacks cysteine, limiting disulfide bond formation but improving oxidative stability .

Table 2: Hazard Comparison of Peptide Derivatives

Compound Type Acute Toxicity (H-Statements) Skin/Irritation Risks Carcinogenicity (IARC/ACGIH)
Target Heptapeptide Data unavailable* Likely low (based on Ser/Tyr) Not classified
N-Acetyl-L-seryl-L-tyrosyl-… (CAS Not Provided) H302 (harmful if swallowed) H315 (skin irritation) No carcinogens ≥0.1%
3-Methyl-L-tyrosine derivatives Insufficient toxicology data Unstudied Not evaluated

*No direct evidence for the heptapeptide; inferred from structurally related compounds.

Key Observations:

  • Irritation Potential: Peptides with polar residues (e.g., serine, tyrosine) generally exhibit lower irritation risks compared to hydrophobic analogs, though prolonged exposure may still require protective equipment .

Crystallographic and Stability Data

  • Crystal Packing: Analogous tripeptides (e.g., L-alanyl-L-tyrosyl-L-alanine) retain conserved intermolecular interactions despite solvent variations (water vs. ethanol), suggesting that the heptapeptide’s tertiary structure may remain stable across environments .
  • Thermal Stability : Low-temperature crystallography of shorter peptides shows an ~80% reduction in displacement parameters (Ueq), indicating enhanced molecular rigidity at cryogenic conditions—a property likely shared by the heptapeptide .

Biologische Aktivität

L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine is a complex peptide composed of multiple amino acids, which contributes to its diverse biological activities. This article explores its biological activity, synthesis methods, potential therapeutic applications, and relevant research findings.

Structure and Composition

The compound consists of the following amino acids:

  • L-Alanine (2 residues)
  • L-Serine (2 residues)
  • L-Tyrosine (3 residues)
  • L-Leucine (1 residue)

The presence of tyrosine, known for its antioxidant properties, along with serine and alanine, suggests that this peptide may play significant roles in protein synthesis and cellular signaling pathways .

Biological Activities

This compound exhibits various biological activities:

  • Antioxidant Properties : The two tyrosine residues may contribute to the peptide's ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
  • Protein Synthesis : The amino acid composition supports its involvement in the synthesis of proteins, which is crucial for cellular function and repair.
  • Cellular Signaling : The peptide may influence various signaling pathways due to the functional groups present in serine and tyrosine .

Synthesis Methods

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain, ensuring high purity and yield. Key steps include:

  • Coupling : Amino acids are activated and linked to the growing peptide chain.
  • Cleavage : The completed peptide is cleaved from the resin support.
  • Purification : The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Case Studies and Research Findings

Several studies have explored the biological activity of peptides similar to this compound:

1. Utilization in Nutritional Solutions

A study indicated that alanylated peptides can serve as effective sources of tyrosine during intravenous nutrition. When infused into adult rats, these peptides demonstrated rapid incorporation into tissue pools, highlighting their potential in clinical nutrition .

2. Antimicrobial Activity

Research has shown that peptides with similar structures exhibit moderate antibacterial activity against various pathogens, suggesting that this compound may have similar applications in combating infections .

3. Therapeutic Applications

The unique properties of this peptide may allow it to be explored for therapeutic roles in conditions such as diabetes or neurodegenerative diseases. For instance, L-serine has been studied for its potential benefits in treating Amyotrophic Lateral Sclerosis (ALS) .

Comparative Analysis with Similar Peptides

Compound NameCompositionUnique Features
L-Threonine, L-seryl-L-alanylContains threonineDifferent biological activity due to threonine's hydroxyl group
L-Prolyl-L-leucylIncludes prolineProline's cyclic structure may influence folding and stability
L-Seryl-L-alanySimilar sequenceDistinct interactions due to variations in amino acid composition

The uniqueness of this compound lies in its specific sequence and the presence of multiple functional groups that facilitate diverse chemical modifications and interactions .

Q & A

Basic: What are the optimal methods for synthesizing L-Alanyl-L-alanyl-L-seryl-L-tyrosyl-L-leucyl-L-tyrosyl-L-serine in a research laboratory?

The synthesis of this heptapeptide typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Coupling reactions : Activate carboxyl groups of amino acids (e.g., HBTU or HATU) for sequential addition to the resin-bound chain.
  • Deprotection : Use 20% piperidine in DMF to remove Fmoc groups after each coupling.
  • Cleavage and purification : Cleave the peptide from the resin with TFA/water/TIS (95:2.5:2.5) and purify via reversed-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA).
    Validation requires mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC to confirm sequence and purity (>95%) .

Basic: How can researchers verify the structural integrity of this heptapeptide post-synthesis?

Combined analytical techniques are essential:

  • Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix, β-sheet) in aqueous or membrane-mimicking environments.
  • Nuclear Magnetic Resonance (NMR) : Use 2D 1^1H-13^13C HSQC to resolve backbone and sidechain conformations.
  • X-ray Crystallography : For crystalline samples, high-resolution data (e.g., 0.9 Å) can reveal bond topology and intermolecular interactions (e.g., hydrogen bonds between Tyr-OH and adjacent residues) .

Advanced: How do solvent variations (e.g., water vs. ethanol) impact the charge density and crystallographic reproducibility of this peptide?

Experimental charge density studies (via ultra-low-temperature X-ray diffraction at 9–20 K) show that solvent choice (e.g., water vs. ethanol) minimally affects bond topological parameters (e.g., electron density at bond critical points) but may alter intermolecular hydrogen-bond networks . For example:

  • Water-containing crystals : Stabilize via H-bonds between peptide backbone amides and solvent.
  • Ethanol-containing crystals : Exhibit weaker solvent-peptide interactions but retain comparable Hirshfeld surface distributions.
    Reproducibility in bond lengths and angles is within ±0.01 Å and ±1°, confirming structural robustness across solvents .

Advanced: How should researchers address contradictions in bioactivity data (e.g., antimicrobial assays) for this peptide?

Inconsistent bioactivity results often stem from:

  • Sequence-specific aggregation : Test under reducing conditions (e.g., with TCEP) to rule out disulfide-mediated oligomerization.
  • Membrane mimicry : Compare activity in lipid bilayers (e.g., DMPC vesicles) vs. aqueous buffers to assess context-dependent effects.
  • Conformational dynamics : Use temperature-dependent CD or MD simulations to correlate structural flexibility with function.
    Report negative results with full experimental details (e.g., peptide concentration, bacterial strain) to clarify discrepancies .

Basic: What safety protocols are critical when handling this peptide in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Respiratory protection : Use N95 masks if aerosolization occurs during lyophilization.
  • Waste disposal : Collect organic waste separately and neutralize acidic cleavage cocktails before disposal.
    Refer to SDS guidelines for acute toxicity (H302, H315, H319) and storage (2–8°C in airtight containers) .

Advanced: What computational tools are recommended for modeling the interaction of this peptide with biological targets (e.g., enzymes)?

  • Molecular Dynamics (MD) : Use GROMACS or AMBER with CHARMM36 force field to simulate peptide-membrane interactions (e.g., lipid bilayer penetration).
  • Docking studies : AutoDock Vina or HADDOCK for predicting binding affinities to receptors (e.g., GPCRs).
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to analyze electron transfer in catalytic sites.
    Validate predictions with mutagenesis (e.g., Ala-scanning of Tyr residues) .

Basic: Which spectroscopic methods are most effective for quantifying this peptide in complex mixtures?

  • UV-Vis Spectroscopy : Quantify Tyr residues at 275 nm (ε = 1,400 M1^{-1}cm1^{-1}).
  • Fluorescence : Monitor Trp (if present) or label with FITC for detection limits <1 nM.
  • LC-MS/MS : Multiple reaction monitoring (MRM) for selective quantification in biological matrices .

Advanced: How can researchers resolve conflicting crystallographic data regarding hydrogen-bonding patterns in this peptide?

  • Multipole refinement : Apply software like MoPro to model charge density and identify weak H-bonds (e.g., C–H···O).
  • Comparative analysis : Overlay datasets from multiple crystals (same solvent conditions) to distinguish artifacts from true interactions.
  • Neutron diffraction : Resolve proton positions unambiguously, though limited by peptide deuteration requirements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.